molecular formula C19H26N4O2 B7133723 N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B7133723
M. Wt: 342.4 g/mol
InChI Key: QKPLHSJWQBISMB-UHFFFAOYSA-N
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Description

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes an ethoxymethyl group attached to a phenyl ring, a methylpyrazolyl group, and a pyrrolidine carboxamide moiety. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-25-14-16-5-4-6-18(10-16)21-19(24)23-8-7-15(13-23)9-17-11-20-22(2)12-17/h4-6,10-12,15H,3,7-9,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLHSJWQBISMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)NC(=O)N2CCC(C2)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxymethyl Phenyl Intermediate: The synthesis begins with the alkylation of a phenyl ring with ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Introduction of the Methylpyrazolyl Group: The next step involves the reaction of the ethoxymethyl phenyl intermediate with 1-methylpyrazole under acidic or basic conditions to form the corresponding methylpyrazolyl derivative.

    Formation of the Pyrrolidine Carboxamide: The final step involves the coupling of the methylpyrazolyl derivative with pyrrolidine-1-carboxylic acid or its activated ester (e.g., N-hydroxysuccinimide ester) in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

N-[3-(ethoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-[3-(methoxymethyl)phenyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may affect its chemical and biological properties.

    N-[3-(ethoxymethyl)phenyl]-3-[(1-ethylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide: This compound has an ethylpyrazolyl group instead of a methylpyrazolyl group, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.

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